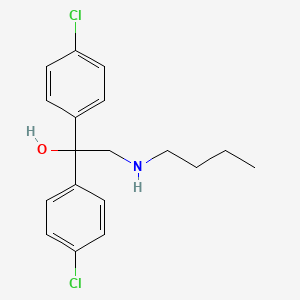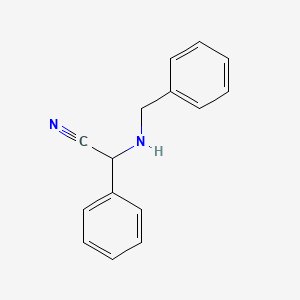
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Overview
Description
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide, otherwise known as DMTMP, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a type of amide, and is a derivative of the aromatic compound, phenylpropene. DMTMP has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Scientific Research Applications
DMTMP has been studied for its potential applications in a variety of scientific fields. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. DMTMP has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and melanoma. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn’s disease. Additionally, DMTMP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mechanism Of Action
The exact mechanism of action of DMTMP is not yet fully understood. However, it is believed that DMTMP works by inhibiting the production of pro-inflammatory cytokines and by scavenging reactive oxygen species. Additionally, it is thought that DMTMP may also act as an anti-cancer agent by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTMP have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that DMTMP has antioxidant, anti-inflammatory, and anti-cancer activities. In vivo studies have shown that DMTMP has the potential to reduce inflammation, reduce oxidative stress, and inhibit tumor growth. Additionally, DMTMP has been found to have protective effects against neurotoxicity.
Advantages And Limitations For Lab Experiments
The use of DMTMP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in a wide range of pH levels. Additionally, DMTMP can be used in both in vitro and in vivo models, making it a versatile tool for scientific research. However, there are also a few limitations to consider when using DMTMP in laboratory experiments. It has a relatively low solubility in water, and is not very soluble in organic solvents. Additionally, DMTMP is not very stable when exposed to light or heat.
Future Directions
There are a number of potential future directions for research on DMTMP. These include further studies on its potential use in the treatment of cancer, inflammatory diseases, and neurological disorders; studies on its effects on other diseases and conditions; and studies on its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research on the mechanism of action of DMTMP and its biochemical and physiological effects could provide insight into its potential uses and applications.
properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-14-8-9-15(17(12-14)25-3)21-18(22)11-7-13-6-10-16(24-2)20(27-5)19(13)26-4/h6-12H,1-5H3,(H,21,22)/b11-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHMNIQWDOJKC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-en-1-one](/img/structure/B3035455.png)
![1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine](/img/structure/B3035456.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-2-propanethiol](/img/structure/B3035457.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methoxyphenyl)methylamino]ethanol](/img/structure/B3035463.png)


![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035470.png)




![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)
